N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxazolamine, N-(4,6-dimethyl-2-pyrimidinyl)- is a heterocyclic compound that features both benzoxazole and pyrimidine moieties
Preparation Methods
The synthesis of 2-Benzoxazolamine, N-(4,6-dimethyl-2-pyrimidinyl)- typically involves the reaction of benzoxazole derivatives with pyrimidine derivatives under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-Benzoxazolamine, N-(4,6-dimethyl-2-pyrimidinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoxazole moiety can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
2-Benzoxazolamine, N-(4,6-dimethyl-2-pyrimidinyl)- has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Benzoxazolamine, N-(4,6-dimethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
2-Benzoxazolamine, N-(4,6-dimethyl-2-pyrimidinyl)- can be compared with other similar compounds, such as:
2-Benzoxazolamine, N,N-diethyl-: This compound has a similar benzoxazole structure but different substituents on the pyrimidine ring, leading to different chemical and biological properties.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: This compound features a pyrimidine ring with different substituents and an indazole moiety, offering a different set of reactivity and applications.
The uniqueness of 2-Benzoxazolamine, N-(4,6-dimethyl-2-pyrimidinyl)- lies in its specific combination of benzoxazole and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
19206-91-8 |
---|---|
Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C13H12N4O/c1-8-7-9(2)15-12(14-8)17-13-16-10-5-3-4-6-11(10)18-13/h3-7H,1-2H3,(H,14,15,16,17) |
InChI Key |
FUZSURLWERISAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3O2)C |
solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.